molecular formula C4H7NO2S2 B150329 S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate CAS No. 138111-22-5

S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate

Katalognummer: B150329
CAS-Nummer: 138111-22-5
Molekulargewicht: 165.2 g/mol
InChI-Schlüssel: UCLBTIFUWMSXMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate: is an organic compound with the molecular formula C4H7NO2S2 and a molecular weight of 165.2 g/mol. This compound is characterized by the presence of an acetamide group and a methoxythiocarbonylthio group, making it a unique entity in the realm of organic chemistry.

Vorbereitungsmethoden

The synthesis of S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate involves specific reaction conditions and routes. One common method includes the reaction of acetamide with methoxythiocarbonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature, yielding the desired product after purification.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Wirkmechanismus

The mechanism by which S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate: can be compared with other similar compounds, such as:

    Acetamide: A simpler compound with a similar acetamide group but lacking the methoxythiocarbonylthio group.

    Methoxythiocarbonyl derivatives: Compounds that share the methoxythiocarbonyl group but differ in other structural aspects.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

138111-22-5

Molekularformel

C4H7NO2S2

Molekulargewicht

165.2 g/mol

IUPAC-Name

O-methyl (2-amino-2-oxoethyl)sulfanylmethanethioate

InChI

InChI=1S/C4H7NO2S2/c1-7-4(8)9-2-3(5)6/h2H2,1H3,(H2,5,6)

InChI-Schlüssel

UCLBTIFUWMSXMK-UHFFFAOYSA-N

SMILES

COC(=S)SCC(=O)N

Kanonische SMILES

COC(=S)SCC(=O)N

Synonyme

S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.